molecular formula C7H6BrNO3 B2607380 5-Bromo-6-methyl-4-oxo-1,4-dihydropyridine-3-carboxylic acid CAS No. 141703-16-4

5-Bromo-6-methyl-4-oxo-1,4-dihydropyridine-3-carboxylic acid

Cat. No. B2607380
M. Wt: 232.033
InChI Key: AFOTZKWPHPDPAH-UHFFFAOYSA-N
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Patent
US06333336B1

Procedure details

To 6-methyl-4-(1H)-pyridone-3-carboxylic acid (prepared according to the procedure described in J. Org. Chem., 1972, 37, 1145-1148) (10.0 g, 65.4 mmol) and dry pyridine (5.2 ml) in acetic acid (200 ml) at 100° C. was added bromine (14.6 g, 91.5 mmol) in acetic acid (30 ml) dropwise over 1 hour. Heating was continued for 2 hours then cooled to room temperature. The precipitate which formed on cooling was collected by filtration, and washed with methanol to give the product as a cream coloured solid (10.62 g, 70%). 1H NMR (250 MHz, DMSO-d6) δ14.75 (1H, br s), 13.45 (1H. br s), 8.58 (1H, s), 2.53 (3H, s); MS (ES+) m/z 232/234 MH]+, 214/216 [(M-(H2O))H]+.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
5.2 mL
Type
reactant
Reaction Step Two
Quantity
14.6 g
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
solvent
Reaction Step Two
Quantity
30 mL
Type
solvent
Reaction Step Two
Yield
70%

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[NH:8][CH:7]=[C:6]([C:9]([OH:11])=[O:10])[C:4](=[O:5])[CH:3]=1.N1C=CC=CC=1.[Br:18]Br>C(O)(=O)C>[Br:18][C:3]1[C:4](=[O:5])[C:6]([C:9]([OH:11])=[O:10])=[CH:7][NH:8][C:2]=1[CH3:1]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1=CC(=O)C(=CN1)C(=O)O
Step Two
Name
Quantity
5.2 mL
Type
reactant
Smiles
N1=CC=CC=C1
Name
Quantity
14.6 g
Type
reactant
Smiles
BrBr
Name
Quantity
200 mL
Type
solvent
Smiles
C(C)(=O)O
Name
Quantity
30 mL
Type
solvent
Smiles
C(C)(=O)O

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
Heating
CUSTOM
Type
CUSTOM
Details
The precipitate which formed
TEMPERATURE
Type
TEMPERATURE
Details
on cooling
FILTRATION
Type
FILTRATION
Details
was collected by filtration
WASH
Type
WASH
Details
washed with methanol

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
BrC1=C(NC=C(C1=O)C(=O)O)C
Measurements
Type Value Analysis
AMOUNT: MASS 10.62 g
YIELD: PERCENTYIELD 70%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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